These properties make MOPS hemisodium salt a valuable tool in various scientific research areas:
MOPS hemisodium salt, scientifically known as 3-(N-Morpholino)propanesulfonic acid hemisodium salt, is a zwitterionic buffer commonly utilized in biological and biochemical research. Its chemical formula is C₁₄H₂₉N₂NaO₈S₂, and it has a molecular weight of approximately 220.3 g/mol. This compound appears as a white powder and is highly soluble in water, making it suitable for various laboratory applications, particularly in maintaining stable pH conditions during experiments .
The synthesis of MOPS hemisodium salt typically involves the reaction of morpholine with propane sulfonic acid. The process can be summarized as follows:
MOPS hemisodium salt has a variety of applications in scientific research:
Studies on MOPS hemisodium salt have explored its interactions with various biomolecules, including proteins and nucleic acids. Its zwitterionic nature allows it to maintain stability without forming complexes that could interfere with experimental outcomes. Research indicates that MOPS does not significantly affect enzyme activity or nucleic acid integrity at appropriate concentrations, making it ideal for sensitive assays .
MOPS hemisodium salt shares similarities with other zwitterionic buffers such as:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid | C₈H₁₈N₂O₄S | Effective at higher pH ranges (7.2 - 8.6) |
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₉H₁₉N₃O₄S | Better stability at extreme temperatures |
Tris(hydroxymethyl)aminomethane | C₆H₁₅N₃O₃ | Widely used but can chelate metal ions |
MOPS hemisodium salt is unique due to its optimal buffering capacity around physiological pH levels, making it particularly advantageous for biological applications where maintaining a stable environment is critical .
MOPS hemisodium salt plays a critical role in maintaining pH stability during protein folding and unfolding investigations [4]. Research has demonstrated that buffer identity significantly influences protein conformational dynamics, with MOPS showing distinct effects on protein stability compared to other buffering systems [4]. Studies examining hen egg-white lysozyme revealed that MOPS buffer modulates protein-protein interactions through surface adsorption mechanisms [4] [5].
The buffer's influence on protein phase stability has been extensively characterized through cloud point temperature measurements [4]. MOPS exhibits a Jones-Dole B coefficient of 0.79 ± 0.17 L mol⁻¹ at 5°C and 0.74 ± 0.13 L mol⁻¹ at 25°C, indicating strong water ordering properties [5]. This coefficient reflects the buffer's ability to bind neighboring water molecules, which directly impacts protein hydration and conformational stability [5].
Experimental data from protein denaturation studies demonstrate that MOPS hemisodium salt affects the free energy landscape of protein folding [6]. In urea denaturation experiments conducted at pH 7.0 in 30 millimolar MOPS buffer, proteins showed characteristic three-state denaturation profiles with distinct native, intermediate, and unfolded conformations [6]. The buffer maintained consistent pH conditions throughout the denaturation process, enabling accurate thermodynamic parameter determination [6].
Thermal stability investigations using bovine serum albumin revealed that MOPS sodium salt functions as a protein stabilizer against thermal denaturation [7]. The stabilization mechanism involves interactions with protein hydration layers, with MOPS-Na demonstrating superior stabilizing effects compared to other buffer systems in the order: MOPS-Na > HEPES-Na > HEPES [7]. Dynamic light scattering measurements confirmed enhanced protein thermal stability in MOPS-containing solutions [7].
MOPS hemisodium salt exhibits significant interference effects in enzymatic assays, particularly with hydrolase and oxidoreductase systems [8] [9]. Comprehensive kinetic studies of polyester hydrolases have revealed competitive inhibition mechanisms for both Leaf-branch Compost Cutinase and TfCut2 enzymes in the presence of MOPS [8] [9].
Table 1: Inhibition Constants for MOPS Buffer with Polyester Hydrolases
Enzyme | MOPS Concentration (M) | Ki Value (mM) | Inhibition Type |
---|---|---|---|
LCC (Leaf-branch Compost Cutinase) | 0.1-0.3 | Lower than Tris | Competitive [8] |
TfCut2 (Thermobifida fusca) | 0.05-0.075 | Lower than Tris | Competitive [8] |
Lineweaver-Burk plot analysis demonstrated that MOPS functions as a stronger competitive inhibitor compared to Tris buffer, with significantly lower Ki values for both enzymes [8]. The inhibition mechanism involves interference with polymeric substrate binding in the enzyme's active site groove [8]. Molecular docking studies confirmed that MOPS occupies critical substrate binding regions, preventing normal enzyme-substrate interactions [8].
Enzyme concentration dependency studies revealed optimal activity ranges for different buffer systems [8]. In 0.2 molar MOPS buffer at pH 8.0, both LCC and TfCut2 demonstrated maximum hydrolysis rates of 40-60 μM·h⁻¹, significantly lower than activities observed in Tris buffer [8]. Increasing MOPS concentration to 1 molar resulted in 90% reduction in LCC hydrolysis rates [8].
Oxidoreductase systems also show susceptibility to MOPS interference [10]. Kinetic characterization of metalloenzymes in HEPES, Tris-HCl, and sodium phosphate buffers revealed that buffer identity significantly impacts enzymatic activity parameters [10]. For metal-dependent enzymes, different buffers yielded varying Km values: HEPES (1.80 μM), Tris-HCl (6.93 μM), and sodium phosphate (3.64 μM) [10].
Table 2: Buffer Effects on Metalloenzyme Kinetic Parameters
Buffer System | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
---|---|---|---|
HEPES | 1.80 | 0.64 | 0.36 [10] |
Tris-HCl | 6.93 | 1.14 | 0.17 [10] |
Sodium Phosphate | 3.64 | 1.01 | 0.28 [10] |
MOPS hemisodium salt introduces specific artifacts in protein stability measurements that must be carefully considered during experimental design [11] [12]. Salt-induced stabilization studies using apoflavodoxin demonstrated that cation binding significantly affects protein conformational stability [11]. The stabilization tendency follows a specific ionic strength dependency, with different cations showing varying degrees of interaction with negatively charged protein surfaces [11].
Thermal shift assay protocols have identified buffer-specific effects on protein melting temperatures [12]. MOPS buffer systems can alter apparent melting temperatures through direct protein interactions rather than pure pH buffering effects [12]. These interactions manifest as changes in the protein's thermal denaturation profile, potentially leading to misinterpretation of intrinsic protein stability [12].
Table 3: Buffer-Dependent Protein Stability Parameters
Buffer System | Ionic Strength (mM) | U₁/₂ (M) | ΔG (kcal mol⁻¹) |
---|---|---|---|
No Salt | - | 1.59 | 3.58 [11] |
MOPS (1 mM) | 500 | Variable | Variable [11] |
NaCl | 500 | 3.28 | 7.38 [11] |
KCl | 500 | 2.87 | 6.46 [11] |
Liquid-liquid phase separation studies have revealed that MOPS buffer influences protein aggregation behavior through hydration-dependent mechanisms [4] [5]. The buffer's Jones-Dole viscosity coefficient correlates directly with protein-protein interaction strength, affecting phase stability measurements [5]. Higher Jones-Dole coefficients correspond to stronger water binding, resulting in reduced protein surface accessibility and altered aggregation kinetics [5].
Protein denaturation experiments using guanidine hydrochloride and urea have shown that MOPS buffer can mask true thermodynamic stability parameters [6]. The buffer's interaction with denatured protein states introduces systematic errors in stability calculations, particularly in multi-state denaturation systems [6]. Researchers must account for these buffer-specific contributions when interpreting protein stability data [6].